molecular formula C18H19NO B1293348 2-Azetidinomethyl-4'-methylbenzophenone CAS No. 898775-51-4

2-Azetidinomethyl-4'-methylbenzophenone

Cat. No.: B1293348
CAS No.: 898775-51-4
M. Wt: 265.3 g/mol
InChI Key: PCMNTAPHBUZDIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinomethyl-4’-methylbenzophenone typically involves multi-step organic reactions. One common method includes the reaction of 4’-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for 2-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Azetidinomethyl-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Azetidinomethylbenzophenone
  • 4’-Methylbenzophenone
  • Azetidine derivatives

Comparison: 2-Azetidinomethyl-4’-methylbenzophenone is unique due to the presence of both the azetidine ring and the methyl group on the benzophenone structure. This combination imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMNTAPHBUZDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643688
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-51-4
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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